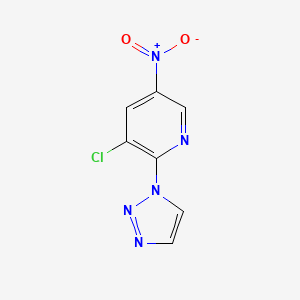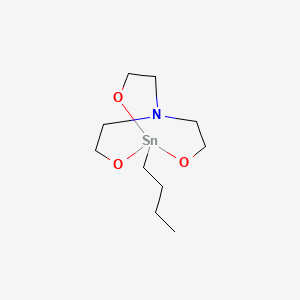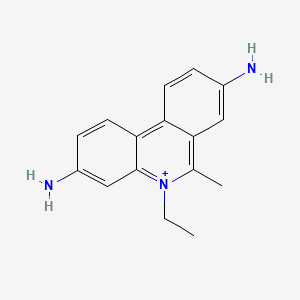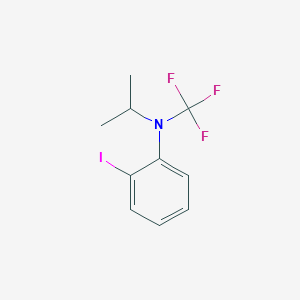
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C12H20NOP. This compound is characterized by the presence of an amino group, an isopropyl group, a methyl group, and a dimethylphosphine oxide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-isopropyl-5-methylphenol with dimethylphosphine oxide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high purity and yield. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Applications De Recherche Scientifique
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the phosphine oxide group can coordinate with metal ions. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Amino-3-methylphenyl)dimethylphosphine oxide
- (4-Amino-3-isopropylphenyl)dimethylphosphine oxide
Uniqueness
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is unique due to the presence of both isopropyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may lack one of these groups.
Propriétés
Formule moléculaire |
C12H20NOP |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
4-dimethylphosphoryl-2-methyl-6-propan-2-ylaniline |
InChI |
InChI=1S/C12H20NOP/c1-8(2)11-7-10(15(4,5)14)6-9(3)12(11)13/h6-8H,13H2,1-5H3 |
Clé InChI |
UTZNCDJMODHIOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)C(C)C)P(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
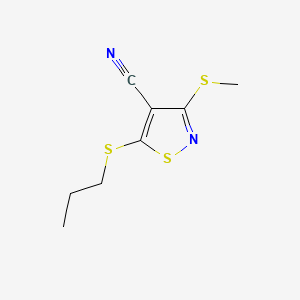
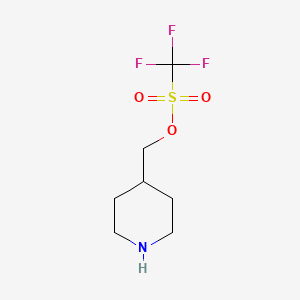

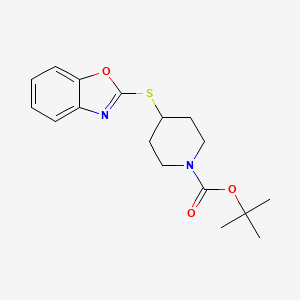
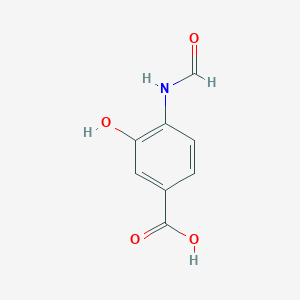
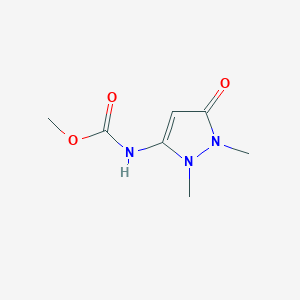
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
